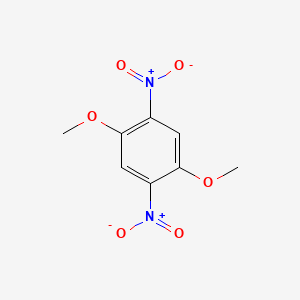

1,4-Dimethoxy-2,5-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRSHHELGUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Aromatic Chemistry

1,4-Dimethoxy-2,5-dinitrobenzene, with the chemical formula C₈H₈N₂O₆, holds a notable position in the field of aromatic chemistry due to the interplay of its substituent groups. nih.gov The benzene (B151609) ring is activated by two electron-donating methoxy (B1213986) groups (-OCH₃) and deactivated by two electron-withdrawing nitro groups (-NO₂). This particular arrangement of functional groups at the 1, 2, 4, and 5 positions of the benzene ring creates a unique electronic environment that dictates its reactivity and makes it a valuable substrate for various chemical transformations.

The synthesis of this compound is most commonly achieved through the nitration of 1,4-dimethoxybenzene (B90301). researchgate.net This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the 2,3-dinitro isomer often being the major product. researchgate.net The separation of the desired this compound from its isomers can be accomplished through methods such as column chromatography or recrystallization. researchgate.net The regioselectivity of the nitration is highly dependent on the reaction conditions, with temperature control being a critical factor to optimize the yield of the 2,5-dinitro product.

The presence of the nitro groups makes the aromatic ring electron-deficient, which is a key characteristic influencing its chemical behavior. This electron deficiency enhances the susceptibility of the compound to nucleophilic aromatic substitution reactions. For instance, researchers have successfully reacted this compound with nucleophiles like piperidine (B6355638) and pyrrolidine (B122466). researchgate.netmdpi.com These reactions result in the substitution of one of the nitro groups, leading to the formation of novel adducts such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. researchgate.netmdpi.com The yields of these substitution reactions are significantly higher when using the purified 2,5-dinitro isomer compared to a mixture of dinitro isomers. mdpi.com

The unique electronic and steric properties conferred by its specific substitution pattern distinguish this compound from other related aromatic compounds. For example, while it shares the dinitro substitution pattern with compounds like 2-methyl-1,4-dinitrobenzene, the electronic effects of the methoxy groups are contrasting.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₆ | nih.gov |

| Molecular Weight | 228.16 g/mol | nih.gov |

| CAS Number | 56741-26-5 | guidechem.com |

Scope of Academic Investigation and Research Trajectories

The distinct chemical properties of 1,4-Dimethoxy-2,5-dinitrobenzene have made it a focal point of various research trajectories, primarily in the fields of organic synthesis and medicinal chemistry.

A significant area of investigation involves its use as a precursor in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable building block. Research has demonstrated its utility in creating novel heterocyclic compounds. For example, the adducts formed from its reaction with piperidine (B6355638) and pyrrolidine (B122466) are of interest in synthetic chemistry. mdpi.com Furthermore, it serves as a starting material for the synthesis of potent bioreductive anti-cancer agents. This line of research leverages the nitro groups, which can be reduced under the hypoxic conditions often found in solid tumors.

Another prominent research trajectory explores the biological activities of this compound. Studies have revealed its potential to activate the antioxidant response element (ARE). This activation leads to the increased expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1). The proposed mechanism involves the promotion of the translocation of the Nrf2 transcription factor into the nucleus, which in turn activates the ARE. This has spurred further investigation into its potential applications in contexts where modulating cellular defense mechanisms is beneficial.

The compound is also utilized in the synthesis of dyes. The chromophoric nature of the dinitroaromatic system is a key feature in this application. Research in this area focuses on creating new dyes with specific properties by chemically modifying the this compound scaffold.

| Area of Research | Specific Application | Source |

|---|---|---|

| Organic Synthesis | Precursor for bioreductive anti-cancer agents | |

| Synthesis of novel heterocyclic adducts with piperidine and pyrrolidine | researchgate.netmdpi.com | |

| Medicinal Chemistry | Activation of the antioxidant response element (ARE) | |

| Materials Science | Component in the synthesis of dyes |

Synthetic Strategies for this compound: A Focus on Regiochemical Control

The synthesis of this compound, a valuable nitro-substituted aromatic compound, is a topic of significant interest in organic chemistry. Its unique electronic and steric properties make it a key intermediate in the synthesis of various molecules, including Schiff base macrocycles and charge-transfer materials. nih.gov This article delves into the primary synthetic methodologies, with a particular emphasis on controlling the regiochemical outcome of the dinitration of 1,4-dimethoxybenzene (B90301).

Reaction Mechanisms and Transformational Chemistry of 1,4 Dimethoxy 2,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,4-Dimethoxy-2,5-dinitrobenzene

The electron-deficient nature of the aromatic ring in this compound, a result of the two nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a variety of functional groups.

Reactivity with Various Nucleophiles (e.g., Amines)

This compound readily reacts with a range of nucleophiles, with amines being a prominent class. For instance, its reaction with piperidine (B6355638) and pyrrolidine (B122466) leads to the formation of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, respectively. researchgate.net When purified this compound is used, these reactions can proceed with high yields, reaching 76% for piperidine and 82% for pyrrolidine. researchgate.net Even when a non-purified mixture of dinitro isomers from the nitration of 1,4-dimethoxybenzene (B90301) is treated with piperidine, the corresponding substitution product is formed, albeit in a lower yield of 15%. researchgate.net

The scope of SNAr reactions extends beyond secondary amines to include other nucleophiles. Studies on analogous dinitrobenzene systems have explored reactions with carbanions and other nucleophiles, highlighting the broad applicability of this reaction type. nih.govsemanticscholar.org

Table 1: SNAr Reactions of this compound with Amines

| Nucleophile | Product | Yield (%) | Reference |

| Piperidine | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76 | researchgate.net |

| Pyrrolidine | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82 | researchgate.net |

| Piperidine (from impure starting material) | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 15 | researchgate.net |

Kinetics and Thermodynamics of SNAr Processes

Kinetic studies of SNAr reactions involving dinitrobenzene derivatives with amines often reveal complex behavior. For example, in the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile, the plots of the pseudo-first-order rate constant against amine concentration show an upward curve. nih.gov This indicates that the reaction is catalyzed by a second molecule of the amine. nih.govresearchgate.net

The mechanism of these base-catalyzed reactions is a subject of detailed investigation. For some systems, it is proposed that the reaction proceeds through a concerted mechanism with a cyclic transition state rather than a stepwise pathway involving an anionic Meisenheimer complex. nih.gov The nature of the solvent is also a critical factor, with aprotic solvents sometimes leading to unexpected kinetic profiles, such as a third-order dependence on amine concentration, which can be explained by a "dimer nucleophile" mechanism. arkat-usa.org The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the transition state structure. For the catalyzed reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine, these have been determined to be 0.38 kcal/mol and -55.4 cal/(mol·K), respectively. nih.gov

Electrophilic Aromatic Substitution (SEAr) Reactivity of this compound

While the electron-withdrawing nitro groups generally deactivate the benzene (B151609) ring towards electrophilic attack, electrophilic aromatic substitution (SEAr) reactions can still occur, influenced by the activating effect of the methoxy (B1213986) groups.

Electronic Influence of Methoxy and Nitro Groups on Ring Activation

The two methoxy groups are electron-donating due to their +M (mesomeric) effect, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the two nitro groups are strongly electron-withdrawing via their -M and -I (inductive) effects, which deactivates the ring towards electrophilic attack.

In this compound, the positions available for substitution are ortho to a methoxy group and meta to a nitro group, or vice versa. The powerful deactivating effect of the nitro groups generally makes further electrophilic substitution challenging. However, the synthesis of this compound itself involves the electrophilic nitration of 1,4-dimethoxybenzene, where the methoxy groups direct the incoming nitro groups. The regioselectivity of this nitration can be influenced by factors such as steric hindrance and solvent effects. Computational studies using Density Functional Theory (DFT) have been employed to analyze the regioselective dinitration of 1,4-dimethoxybenzene, suggesting that the reaction mechanism may involve a single electron transfer (SET) process and that solvation effects can alter the regioselectivity. acs.org

Investigation of Reaction Intermediates

The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. researchgate.netlibretexts.org This intermediate is formed when the electrophile attacks the π-system of the benzene ring. diva-portal.org The stability of this carbocation intermediate is a key factor in determining the reaction rate. In some cases, particularly in nitration reactions, the formation of a π-complex preceding the σ-complex has been proposed. diva-portal.org The rearomatization of the ring then occurs through the loss of a proton from the sigma complex. libretexts.org

In the context of nitration reactions leading to dinitro-aromatics, intermediates such as dinitrocyclohexa-dienyl acetates have been identified. For example, the nitration of 1,2-dimethyl-4-nitrobenzene (B166907) can yield 4,5-dimethyl-2,4-dinitrocyclohexa-2,5-dienyl acetate (B1210297), which can then rearrange to form 1,2-dimethyl-4,5-dinitrobenzene. rsc.org

Reductive Transformations of Nitro Functionalities in this compound

The nitro groups in this compound can be chemically reduced to form amino groups. This transformation is a synthetically valuable route to various substituted aniline (B41778) derivatives. A common method for this reduction involves catalytic hydrogenation. For the related compound 1,2-dimethoxy-4,5-dinitrobenzene (B14551), reduction to the corresponding diamine can be achieved using hydrogen gas (H2) at atmospheric pressure with a palladium on charcoal (Pd/C) catalyst in a methanol (B129727) (MeOH) and acetic acid solvent system. This type of reduction is a fundamental transformation in organic synthesis, providing access to precursors for pharmaceuticals and other functional materials.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. In the case of this compound, this reaction is crucial for the synthesis of 2,5-diamino-1,4-dimethoxybenzene.

The process typically involves the use of a metal catalyst, most commonly palladium on charcoal (Pd/C), and a source of hydrogen. researchgate.net The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol, or ethyl acetate. researchgate.net The hydrogenation of the two nitro groups on this compound proceeds to yield 2,5-diamino-1,4-dimethoxybenzene.

It is important to note that the resulting diamine product, 2,5-diamino-1,4-dimethoxybenzene, can be susceptible to oxidation, especially when exposed to air. researchgate.net This oxidation can lead to the formation of colored byproducts. researchgate.net Therefore, reaction work-up and subsequent steps are often performed under an inert atmosphere, such as nitrogen, to prevent degradation of the desired product. researchgate.nettandfonline.com In some cases, the diamine is converted to a more stable salt form, like a hydrochloride salt, to mitigate oxidation. researchgate.net

A detailed example of the catalytic hydrogenation of a related compound, 1,2-dimethoxy-4,5-dinitrobenzene, involves degassing a solution of the compound in methanol, placing it under a nitrogen atmosphere, and then introducing a palladium on charcoal catalyst. Acetic acid is added, and the mixture is stirred under a hydrogen atmosphere.

For some applications, controlling the reaction conditions is critical to achieve selective reduction, especially when other reducible functional groups are present. For instance, in the hydrogenation of 2,5-dimethoxy-4-chloronitrobenzene, a two-stage process with high temperature and pressure followed by low temperature and pressure can selectively reduce the nitro group without significant dehalogenation. google.com

Interactive Data Table: Catalytic Hydrogenation of Dinitro-dimethoxybenzene Derivatives

| Reactant | Catalyst | Solvent | Product | Key Observations |

| This compound | Pd/C | Ethyl Acetate | 2,5-Diamino-1,4-dimethoxybenzene | A mixture of regioisomers can be formed during the initial nitration of 1,4-dimethoxybenzene. researchgate.net |

| 1,2-Dimethoxy-4,5-dinitrobenzene | Pd/C (10%) | Methanol | 1,2-Diamino-4,5-dimethoxybenzene | Acetic acid was added to the reaction mixture. |

| 2,4-Dimethoxy-3,5-dinitrochlorobenzene | Pd/C | Water, lower alcohol, or aqueous-alcoholic mixture | 2,4-Diamino-1,3-dimethoxybenzene | The reaction involves simultaneous reduction and dehalogenation under hydrogen pressure. The addition of ammonium (B1175870) acetate or triethylamine (B128534) is preferable. google.com |

Diverse Reducing Agent Applications

Beyond catalytic hydrogenation, a variety of other reducing agents can be effectively used to convert this compound and related compounds into their corresponding amines. The choice of reducing agent can be influenced by factors such as cost, selectivity, and reaction conditions.

One common alternative is the use of metals in acidic media. For example, the reduction of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) has been successfully achieved using tin granules and hydrochloric acid, affording 3,6-dimethoxybenzene-1,2-diamine (B2530320) in excellent yield. researchgate.net Similarly, the reduction of 2,4-dinitro-1,3-dimethoxybenzene can be accomplished with a mixture of concentrated hydrochloric acid and tin. google.com Iron in the presence of acetic acid is another effective system for the reduction of dinitro compounds, such as 2,4-dimethoxy-3,5-dinitrochlorobenzene. google.com

Tin(II) chloride (SnCl₂) in an acidic medium is another powerful reducing agent for nitroarenes. For instance, 2,5-dibromo-4-nitroaniline (B1352729) is reduced to 2,5-dibromobenzene-1,4-diamine (B1592324) using SnCl₂·2H₂O in ethanol and hydrochloric acid. nih.gov This method is often preferred for its efficiency and the ease of monitoring the reaction's progress. nih.gov

Diborane (B₂H₆) has also been utilized as a reducing agent for related amide compounds, which can be an alternative pathway to obtaining the desired diamines. tandfonline.com

The selection of the reducing agent and reaction conditions allows for a versatile approach to the synthesis of various diaminobenzene derivatives from their dinitro precursors, catering to specific synthetic requirements and the presence of other functional groups in the molecule.

Interactive Data Table: Application of Various Reducing Agents

| Reactant | Reducing Agent | Solvent/Acid | Product | Key Reaction Conditions |

| 1,4-Dimethoxy-2,3-dinitrobenzene | Tin granules | Hydrochloric Acid | 3,6-Dimethoxybenzene-1,2-diamine | Not specified. researchgate.net |

| 2,4-Dinitro-1,3-dimethoxybenzene | Tin | Concentrated Hydrochloric Acid | 2,4-Diamino-1,3-dimethoxybenzene hydrochloride | Not specified. google.com |

| 2,4-Dimethoxy-3,5-dinitrochlorobenzene | Iron | Acetic Acid | 2,4-Dimethoxy-3,5-diaminochlorobenzene | Temperature between 50° and 100° C. google.com |

| 2,5-Dibromo-4-nitroaniline | SnCl₂·2H₂O | Ethanol / Hydrochloric Acid | 2,5-Dibromobenzene-1,4-diamine | Heated between 70–80 °C for 2 hours. nih.gov |

| 1,4-Dimethyl-2,5-dinitrobenzene | Iron filings | Hydrochloric Acid | 1,4-Dimethyl-2,5-diaminobenzene | General method for nitro group reduction. evitachem.com |

Advanced Applications of 1,4 Dimethoxy 2,5 Dinitrobenzene in Organic Synthesis and Materials Science

Precursor Synthesis of Chemically and Biologically Significant Derivatives

1,4-Dimethoxy-2,5-dinitrobenzene is typically synthesized via the electrophilic nitration of 1,4-dimethoxybenzene (B90301), a reaction that often yields a mixture of the 2,5- and 2,3-dinitro isomers. mdpi.com While the 2,3-isomer is often the major product, the 2,5-isomer can be separated and purified for specific synthetic applications. mdpi.comresearchgate.net This compound is a key starting material for producing a range of chemically and biologically important derivatives. acs.orgnih.gov

The dinitro functionality of this compound is pivotal to its role in medicinal chemistry, particularly in the development of anti-cancer agents. The reduction of its nitro groups is a key step in synthesizing more complex molecules with therapeutic potential.

Detailed Research Findings:

Precursor for Bioreductive Agents: The isomeric precursor, 1,4-dimethoxy-2,3-dinitrobenzene (B1196538), is well-documented as a starting material for potent bioreductive anti-cancer agents like benzimidazole-4,7-diones. mdpi.comresearchgate.net The reduction of the dinitro compound to a diamine is a critical step. While the 2,3-isomer is more commonly cited for these specific benzimidazolequinones due to the required geometry for cyclization, the 2,5-diamino-1,4-dimethoxybenzene derived from the 2,5-dinitro isomer serves as a crucial building block for other anti-cancer scaffolds.

Activation of Antioxidant Response: Research has shown that this compound can activate the antioxidant response element (ARE). This activation upregulates the expression and activity of detoxifying enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1). This mechanism suggests its potential as a chemopreventive agent, helping to protect cells from oxidative stress, a factor implicated in carcinogenesis.

Cytotoxicity of Derivatives: In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Some derivatives have shown IC50 values lower than standard chemotherapeutic drugs, indicating potent activity. For instance, certain derivatives have displayed selective cytotoxicity by activating p53 pathways and inducing apoptosis in cancer cells.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product | Yield | Reference |

| Piperidine (B6355638) | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine | 76% | mdpi.com |

| Pyrrolidine (B122466) | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82% | mdpi.com |

The chromophoric nature of the nitroaromatic system and its derivatives makes this compound a useful intermediate in the synthesis of colorants. evitachem.com The transformation of this compound into highly colored species typically involves the chemical reduction of the nitro groups to amino groups. The resulting 2,5-diamino-1,4-dimethoxybenzene is a key intermediate for various dye classes. This diamine can be used as a developer component in oxidative hair dyeing formulations to produce a range of shades. google.com The presence of the electron-donating methoxy (B1213986) and amino groups on the benzene (B151609) ring creates a system capable of producing intense colors upon oxidation or coupling with other dye precursors. chemball.com

Dinitrodialkoxybenzene derivatives, including this compound, are explicitly identified as important precursors for creating Schiff base macrocycles. acs.orgnih.govresearchgate.net The synthesis of these macrocycles typically involves a two-step process:

Reduction: The nitro groups of this compound are reduced to primary amine groups, yielding 2,5-diamino-1,4-dimethoxybenzene.

Condensation: This resulting diamine is then condensed with a suitable dicarbonyl compound (such as a dialdehyde (B1249045) or diketone) to form the Schiff base macrocycle.

The electron-rich nature of the resulting diamine precursor and the specific geometry of the amino groups make it an ideal component for constructing complex macrocyclic architectures. These macrocycles and related open-chain Schiff base ligands are of significant interest for their ability to coordinate with various metal ions, forming stable metal complexes with potential applications in catalysis and materials science. nih.gov

The diamino derivative of this compound is a valuable synthon for building heterocyclic ring systems like quinoxalines and pyrimidines.

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives can begin with the nitration of 1,4-dimethoxybenzene, which produces a mixture of dinitro isomers including this compound. nih.gov The subsequent reduction of this dinitro compound yields 2,5-diamino-1,4-dimethoxybenzene. This diamine can then undergo condensation with a 1,2-dicarbonyl compound, a classical and effective method for forming the pyrazine (B50134) ring of the quinoxaline system. mtieat.org

Pyrimidines: The general synthesis of pyrimidines often involves the cyclization of a compound containing an N-C-N fragment (like urea (B33335) or guanidine) with a β-dicarbonyl compound. wikipedia.orgwikiwand.comresearchgate.net Alternatively, diamines can be condensed with carbonyl compounds. wikipedia.orgresearchgate.net The reduction product, 2,5-diamino-1,4-dimethoxybenzene, serves as a 1,4-diamine. While classical pyrimidine (B1678525) synthesis often uses 1,3-diamines, substituted diamines are used to create more complex, fused pyrimidine systems and other related heterocyclic structures.

Role in the Design and Fabrication of Advanced Materials

The distinct electronic characteristics of this compound make it a component in the development of advanced functional materials. acs.org

The presence of both electron-donating methoxy groups and strongly electron-withdrawing nitro groups on the benzene ring makes this compound an electron-deficient aromatic system. This property is fundamental to its ability to act as an electron acceptor in the formation of charge-transfer (CT) complexes. acs.org

When combined with electron-rich donor molecules, it can form CT complexes that exhibit unique optical and electronic properties. cu.edu.egmdpi.com These properties are of interest for the development of optoelectronic materials, which are used in devices that source, detect, and control light. For example, the reduction product, 2,5-diamino-1,4-dimethoxybenzene, can be used to synthesize larger chromophores like (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxybenzene, which are investigated for their applications in organic light-emitting devices (OLEDs) and as components in energy transfer studies. researchgate.net The electronic properties of these materials, such as their HOMO and LUMO energy levels, can be tuned through chemical modification, starting from precursors like this compound. researchgate.net

Functionalization in Polymeric Architectures

The incorporation of specific chemical moieties into polymer backbones is a fundamental strategy for tailoring the final properties of materials. The this compound structural unit, with its electron-withdrawing nitro groups and electron-donating methoxy groups, presents an intriguing candidate for creating polymers with unique electronic and physical characteristics. Research in this area has focused on utilizing derivatives of this compound as comonomers in polymerization reactions to impart specific functionalities to the resulting polymeric architectures.

One of the most notable applications involves the synthesis of poly(fluorene-co-phenylene) copolymers designed to selectively interact with single-walled carbon nanotubes (SWNTs). researchgate.net In this approach, researchers use halogenated derivatives of this compound as key building blocks. Specifically, Suzuki polycondensation is employed to copolymerize a fluorene-based boronate ester with either an electron-rich or an electron-poor phenylene comonomer. researchgate.net

For the electron-poor variant, 1,4-dibromo-2,5-dinitrobenzene is used. researchgate.netresearchgate.net The resulting polymer (referred to as PFdNB) incorporates the dinitrophenylene unit into its backbone. For comparison, an electron-rich polymer (PFdOMB) is synthesized using 1,4-diiodo-2,5-dimethoxybenzene . researchgate.netresearchgate.net The two polymers are structurally analogous, allowing for a direct comparison of how the electronic nature of the phenylene unit affects their properties.

The primary research finding is that the electronic functionalization of the polymer backbone directly influences its ability to disperse different types of SWNTs. researchgate.net The copolymer featuring the electron-withdrawing dinitro groups (PFdNB) shows a preferential dispersion of metallic SWNTs. Conversely, the copolymer with electron-donating dimethoxy groups (PFdOMB) favors the dispersion of semiconducting SWNTs. researchgate.net This selectivity is a critical finding for the development of materials for electronic applications, where the separation of metallic and semiconducting nanotubes is often a significant challenge. The differentiation of the nanotube populations was confirmed through a combination of UV-vis-NIR absorption spectroscopy, fluorescence spectroscopy, and Raman spectroscopy at multiple excitation wavelengths. researchgate.net

Another relevant area is the creation of hypercrosslinked conjugated microporous polymers (HCCMPs). researchgate.net While not using the dinitro-substituted compound directly, studies have shown that 1,4-dimethoxybenzene can act as an external crosslinker to knit together rigid aromatic building blocks. researchgate.net This process, typically a Friedel-Crafts alkylation, creates a highly porous and robust polymer network. The incorporation of a dinitro-substituted analogue like this compound in such a synthesis could theoretically produce a microporous polymer with a significantly altered electronic environment, potentially enhancing its performance in applications such as gas capture and separation.

The table below summarizes the findings from the comparative study on functionalized poly(fluorene-co-phenylene) copolymers for SWNT dispersion.

| Polymer Name | Key Comonomer Used | Electronic Nature of Phenylene Unit | Observed SWNT Dispersion Selectivity | Reference |

|---|---|---|---|---|

| PFdNB | 1,4-dibromo-2,5-dinitrobenzene | Electron-Poor | Preferential dispersion of metallic SWNTs | researchgate.net |

| PFdOMB | 1,4-diiodo-2,5-dimethoxybenzene | Electron-Rich | Preferential dispersion of semiconducting SWNTs | researchgate.net |

Computational and Theoretical Investigations on 1,4 Dimethoxy 2,5 Dinitrobenzene Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of 1,4-dimethoxy-2,5-dinitrobenzene. These studies are crucial for understanding its chemical behavior.

HOMO-LUMO Energy Profiling and Molecular Electrostatic Potential Mapping

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, the presence of electron-withdrawing nitro groups significantly lowers the LUMO energy, which in turn affects the HOMO-LUMO gap and enhances the molecule's electrophilicity, making it more susceptible to nucleophilic attack. nih.gov Isomerization also significantly affects the HOMO-LUMO energy gap and the extent of orbital overlap. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, MEP maps reveal regions of negative potential around the oxygen atoms of the nitro groups, indicating their high electron density and suitability for electrophilic attack. Conversely, positive potential regions are located around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species.

| Compound | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) |

|---|---|---|

| 1 | 3.42 | 2.40–2.95 |

| 2 | 2.50 | |

| 3 | 2.79 | |

| 4 | 2.51 |

Elucidation of Regioselectivity in Nitration via Single Electron Transfer (SET) Processes

DFT studies have been instrumental in explaining the regioselectivity observed in the nitration of 1,4-dimethoxybenzene (B90301) to form dinitro derivatives. nih.govacs.org The reaction mechanism is proposed to involve a single electron transfer (SET) process. nih.govacs.orgresearchgate.net For 1,4-dialkoxybenzene derivatives, the surprising regioselectivity has been attributed to solvation effects, which can be manipulated by changing the solvent environment to tune the reaction's outcome. nih.govacs.org The symmetry of the HOMO of the aromatic ring plays a crucial role in determining the structure of the radical cation formed during the SET process, which in turn dictates the position of the incoming nitro group. nih.govacs.orgresearchgate.net

Molecular Dynamics and Reaction Pathway Simulations

While specific molecular dynamics and comprehensive reaction pathway simulations for this compound are not extensively detailed in the provided search results, the synthesis of its isomers and derivatives is well-documented. The nitration of 1,4-dimethoxybenzene can yield a mixture of 2,3- and 2,5-dinitro isomers, with the ratio being sensitive to reaction conditions. nih.govresearchgate.netmdpi.commdpi.com For instance, nitration with nitric acid in acetic acid can produce the 2,3-isomer in high yield after recrystallization. nih.gov The separation of these isomers can be achieved through column chromatography or recrystallization. researchgate.netmdpi.com The purified this compound can then be used in subsequent reactions, such as nucleophilic aromatic substitution with piperidine (B6355638) or pyrrolidine (B122466), to produce other valuable compounds. researchgate.netresearchgate.netmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Derivations for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. core.ac.ukeuropa.eu For nitroaromatic compounds like this compound, QSAR models can be developed to predict their reactivity. europa.eu These models often use descriptors derived from computational chemistry, such as those from DFT calculations (e.g., HOMO-LUMO energies, electrophilicity index) and other physicochemical properties (e.g., partition coefficient logP). core.ac.uk

Crystallographic and Spectroscopic Characterization for Structural and Mechanistic Insights

X-ray Crystallography of 1,4-Dimethoxy-2,5-dinitrobenzene and its Derivatives

Solid-State Conformation and Crystal Packing Analysis

The crystal structure of 1,4-di-n-heptyloxy-2,5-dinitrobenzene, an analogue of this compound, reveals that the molecule is generated by crystallographic inversion symmetry. nih.gov The two nitro groups, positioned opposite each other, are in a fully eclipsed conformation and are twisted by 43.2 (2)° relative to the plane of the phenyl ring. nih.gov The alkoxy substituents, specifically the portions connected to the benzene (B151609) ring, are nearly coplanar with the ring, exhibiting a C—O—C—C torsion angle of 2.0 (2)°. nih.gov This planarity in the core structure is a significant feature.

In a related derivative, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, the molecule lies on an inversion center and shows a slight deviation from planarity. nih.gov The dihedral angle between the mean planes of the central fragment and the terminal phenyl ring is 16.46 (6)°. nih.gov The methoxy (B1213986) group is rotated by 3.77 (11)° and the nitro group by 15.99 (8)° with respect to the central and terminal rings, respectively. nih.gov

The solid-state conformation of these molecules is influenced by a combination of steric and electronic effects. The twisting of the nitro groups out of the plane of the benzene ring is a common feature in nitroaromatic compounds, arising from a balance between resonance stabilization, which favors planarity, and steric repulsion between the nitro group and adjacent substituents.

Table 1: Selected Crystallographic Data for 1,4-Di-n-heptyloxy-2,5-dinitrobenzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₂N₂O₆ |

| Symmetry Operation | Crystallographic inversion |

| Nitro Group Torsion Angle | 43.2 (2)° |

| C—O—C—C Torsion Angle | 2.0 (2)° |

Intermolecular Hydrogen Bonding and π-Stacking Interactions

Similarly, the crystal packing of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene is stabilized by π–π interactions. nih.gov The study of these weak interactions is essential for understanding the supramolecular chemistry of these compounds and can influence their physical properties, such as melting point and solubility. The presence of both hydrogen bonding and π-stacking highlights the complex interplay of forces that govern the solid-state architecture of these dinitrobenzene derivatives.

Confirmation of Regiochemistry in Synthetic Products

The nitration of 1,4-dimethoxybenzene (B90301) can lead to the formation of different isomers, primarily the 2,3- and 2,5-dinitro derivatives. nih.gov X-ray crystallography provides an unambiguous method to confirm the regiochemistry of the synthesized products. For instance, the structure of 1,4-di-n-heptyloxy-2,5-dinitrobenzene was definitively confirmed by X-ray diffraction, establishing it as the minor product from the nitration of 1,4-di(n-heptoxy)benzene. nih.gov

In another example, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene from the nitration of 2-fluoro-1,4-dimethoxybenzene was confirmed by X-ray crystallography. mdpi.com This analysis was crucial in determining the directing effect of the fluoro-substituent. The ability to definitively assign the regiochemistry is vital for ensuring the purity of the desired isomer and for understanding the mechanistic pathways of the synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of isomers and the confirmation of molecular structures.

The ¹H NMR spectrum of 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) shows a singlet for the methoxy protons (OCH₃) at approximately 3.92 ppm and a singlet for the aromatic protons at around 7.21 ppm. A key observation is the significant difference in the chemical shifts of the aromatic protons between the 2,5- and 2,3-dinitro isomers. The aromatic protons of the 2,5-isomer are shifted upfield by about 0.36 ppm compared to the 2,3-isomer. nih.gov This difference is attributed to the different shielding effects of the nitro groups in the meta versus ortho positions relative to the protons.

In the case of nucleophilic aromatic substitution products, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the ¹H NMR spectrum shows well-separated singlets for the aromatic protons at 6.48 and 7.55 ppm, corresponding to H-6 and H-3, respectively. mdpi.com This is in contrast to the ¹H NMR spectrum of the isomeric 1-(3,6-dimethoxy-2-nitrophenyl)piperidine, which displays two doublets for the aromatic protons. mdpi.com

¹³C NMR spectroscopy also provides valuable structural information. For instance, the ¹³C NMR spectrum of 1-chloro-2,5-dimethoxy-4-nitrobenzene has been reported and is used for its characterization. chemicalbook.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Dinitrobenzene Isomers and Derivatives

| Compound | Aromatic Protons | Methoxy Protons |

|---|---|---|

| 1,4-Dimethoxy-2,3-dinitrobenzene | 7.21 (s) | 3.92 (s) |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 7.55 (s, H-3), 6.48 (s, H-6) mdpi.com | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound and its derivatives, these techniques are particularly useful for confirming the presence of the nitro (NO₂) and methoxy (OCH₃) groups.

The FT-IR spectrum of this compound shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ groups. nih.gov These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of C-O stretching vibrations for the methoxy groups and C-H stretching and bending vibrations for the aromatic ring and methyl groups are also observed.

For 1-fluoro-2,5-dimethoxy-4-nitrobenzene, FT-IR spectroscopy was used alongside other techniques to characterize the compound. mdpi.com Similarly, the IR spectra of 1,2-dimethoxy-4,5-dinitrobenzene (B14551) and its derivatives have been recorded and are available in spectral databases. nih.gov Raman spectroscopy has also been utilized for the characterization of related compounds like 1-chloro-2,5-dimethoxy-4-nitrobenzene. chemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Methoxy (C-O) | Stretch | - |

| Aromatic (C-H) | Stretch | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For nitroaromatic compounds, these spectra are often characterized by intramolecular charge-transfer (ICT) bands.

The 2,5-dinitro isomer of 1,4-dimethoxy-dinitrobenzene exhibits a lower-energy ICT band compared to the 2,3-dinitro isomer, with a difference of approximately 940 cm⁻¹. This results in the 2,5-isomer having a more intense yellow color. The molar extinction coefficients for the 2,5-isomer are also doubled compared to the 2,3-isomer.

The UV-Vis spectrum of this compound is available in spectral databases. nih.gov In contrast, a derivative with extended π-conjugation, 1,4-dimethoxy-2,5-bis(4′-nitrostyryl)benzene, exhibits blue fluorescence with an emission maximum (λem) around 450 nm, a property not observed in the parent this compound. The study of the UV-Vis spectra of these compounds is important for understanding their electronic structure and for applications in materials science where specific optical properties are desired.

Table 4: UV-Vis Spectral Data Comparison of Dinitrobenzene Isomers

| Compound | Key Spectral Feature |

|---|---|

| This compound | Lower-energy ICT band, intense yellow color |

| 1,4-Dimethoxy-2,3-dinitrobenzene | Higher-energy ICT band, paler color |

Future Research Directions and Perspectives on 1,4 Dimethoxy 2,5 Dinitrobenzene

Novel Synthetic Methodologies

The conventional synthesis of 1,4-Dimethoxy-2,5-dinitrobenzene involves the electrophilic nitration of 1,4-dimethoxybenzene (B90301). This standard procedure, however, presents a significant challenge: it produces a mixture of the desired 2,5-dinitro isomer and the 2,3-dinitro isomer. researchgate.net Separating these isomers requires methods like column chromatography or recrystallization, which can be inefficient for large-scale production. researchgate.netmdpi.com

Future research into novel synthetic methodologies will likely prioritize enhancing regioselectivity to favor the formation of the 2,5-dinitro isomer. Key areas of investigation include:

Solvent and Condition Optimization: Detailed Density Functional Theory (DFT) analysis has suggested that regioselectivity in the dinitration of 1,4-dimethoxybenzene is influenced by solvation effects. acs.org Future synthetic studies could systematically explore a wide range of solvent environments to practically tune the isomer ratio, potentially leading to a simpler and more efficient synthesis. acs.org

Advanced Catalysis: The development of novel catalysts could provide a pathway to more selective nitration. This includes exploring solid acid catalysts, which may offer improved handling and recyclability over traditional strong acids, and phase-transfer catalysts to better control the reaction environment.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. Applying flow chemistry to the nitration of 1,4-dimethoxybenzene could minimize the formation of byproducts and improve the yield of the desired 2,5-isomer.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Challenge | Proposed Improvement |

| Standard Nitration | Formation of 2,3- and 2,5-dinitro isomer mixture. researchgate.net | Not applicable. |

| Solvent-Tuned Synthesis | Identifying optimal solvent for maximizing 2,5-isomer yield. | Systematic screening based on DFT predictions of solvation effects. acs.org |

| Catalytic Nitration | Developing a highly regioselective catalyst. | Investigation of solid acid or shape-selective zeolite catalysts. |

| Flow Chemistry | Adapting the batch reaction to a continuous flow process. | Precise control of temperature and residence time to suppress side reactions. |

Exploration of Untapped Reaction Pathways

The reactivity of this compound is primarily characterized by nucleophilic aromatic substitution, driven by its electron-deficient aromatic ring. Reactions with nucleophiles such as piperidine (B6355638) and pyrrolidine (B122466) have been documented to yield the corresponding substituted products. mdpi.comresearchgate.net However, the full synthetic potential of this compound remains largely untapped.

Future work should explore a broader scope of chemical transformations:

Diverse Nucleophilic Substitutions: Expanding the range of nucleophiles beyond simple amines to include thiols, alkoxides, and stabilized carbanions could generate a large library of novel derivatives with diverse functional properties.

Selective Reduction: The two nitro groups offer a rich playground for selective reduction. Methodologies could be developed to selectively reduce one or both nitro groups to amines, hydroxylamines, or nitroso groups. These resulting amino-dinitro or diamino-dimethoxybenzene derivatives are valuable precursors for synthesizing heterocycles, dyes, and polymers.

Functional Group Interconversion: Following reduction to an amino group, established transformations like the Sandmeyer reaction could be employed to introduce a variety of other functional groups (e.g., halogens, cyano groups), opening pathways to cross-coupling reactions and the construction of more complex molecular architectures.

Table 2: Potential Untapped Reaction Pathways

| Reactant | Proposed Reagent(s) | Potential Product Type | Research Goal |

| This compound | Thiols (e.g., thiophenol) | Thioether-substituted nitroaromatic | Synthesis of novel sulfur-containing compounds. |

| This compound | NaBH₄ / Catalyst | 2-Amino-1,4-dimethoxy-5-nitrobenzene | Access to asymmetrically functionalized building blocks. |

| 2-Amino-1,4-dimethoxy-5-nitrobenzene | 1. NaNO₂, HCl2. CuBr | 2-Bromo-1,4-dimethoxy-5-nitrobenzene | Enable further functionalization via cross-coupling reactions. |

Innovative Applications in Emerging Fields

Currently, this compound is recognized as a precursor for synthesizing compounds with potential biological activity, such as bioreductive anti-cancer agents, and for creating ligands for metal coordination. Its derivatives have been studied for their ability to activate the antioxidant response element (ARE). Future applications can build on this foundation and expand into new high-technology areas.

Materials Science: The electron-deficient nature of the aromatic ring makes it an excellent candidate for developing novel organic electronic materials. Derivatives could be designed as components of charge-transfer complexes, n-type organic semiconductors, or nonlinear optical (NLO) materials.

Medicinal Chemistry: Beyond its current role, the compound can serve as a scaffold for developing more potent and selective therapeutic agents. Research could focus on designing derivatives that specifically target pathways like the Nrf2-ARE axis for applications in chemoprevention and treatment of diseases related to oxidative stress.

Sensor Technology: The electronic properties of the molecule can be fine-tuned through chemical modification. This opens the possibility of creating derivatives that act as chemosensors. Binding of a target analyte could induce a change in the electronic structure, leading to a detectable colorimetric or fluorescent response. While the parent compound is not fluorescent, related styryl derivatives show fluorescence, suggesting that derivatization could unlock emissive properties.

Table 3: Potential Innovative Applications

| Emerging Field | Proposed Application | Scientific Rationale |

| Organic Electronics | n-Type semiconductor in organic thin-film transistors (OTFTs). | The two electron-withdrawing nitro groups create a low-lying LUMO, facilitating electron transport. |

| Medicinal Chemistry | Potent and selective activators of the Nrf2-ARE pathway. | The core structure can be systematically modified to optimize interaction with Keap1, the repressor of Nrf2. |

| Chemical Sensing | Colorimetric sensor for specific anions or nucleophiles. | Nucleophilic attack on the electron-deficient ring would alter the π-conjugation, causing a visible color change. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Predictive Synthesis: ML models can be trained on experimental data to predict the outcomes of chemical reactions. youtube.com Specifically, a model could be developed to predict the isomer ratio in the nitration of 1,4-dimethoxybenzene under different solvents, temperatures, and catalysts, guiding chemists toward the optimal conditions for synthesizing the pure 2,5-dinitro isomer. acs.org

Reactivity Modeling: AI can predict the viability and potential yield of reactions with unexplored reagents. By learning from known nucleophilic aromatic substitution reactions, an ML model could screen a virtual library of thousands of nucleophiles to identify the most promising candidates for creating novel derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity or properties of chemicals based on their structure. nih.gov For this compound, QSAR models could be built to screen virtual derivatives for their potential as ARE activators, anticancer agents, or for desired material properties (e.g., band gap, charge mobility) before committing resources to their synthesis. This in silico screening can dramatically increase the efficiency of discovering new functional molecules. verhaert.comnih.gov

Table 4: Applications of AI/ML in Research on this compound

| AI/ML Approach | Application to this compound | Expected Outcome |

| Reaction Outcome Prediction | Predict the regioselectivity of the nitration synthesis. acs.org | Accelerated discovery of optimal reaction conditions for high-purity synthesis. |

| Virtual Screening | Identify novel derivatives with high predicted biological activity. | Prioritization of synthetic targets with the highest probability of success. |

| QSAR Modeling | Predict material properties (e.g., electronic, optical) of new derivatives. nih.gov | Rational design of new materials for electronics and photonics applications. |

Q & A

Basic: What are the standard synthetic routes for preparing 1,4-Dimethoxy-2,5-dinitrobenzene, and what critical reaction conditions must be controlled?

Methodological Answer:

The compound is typically synthesized via electrophilic nitration of 1,4-dimethoxybenzene. Key steps include:

- Nitration Protocol : Use concentrated nitric acid in a polar aprotic solvent (e.g., DMF) under controlled cooling (0–5°C) to minimize side reactions .

- Temperature Control : Excess heat can lead to over-nitration or isomerization; maintaining a reaction temperature below 10°C ensures regioselectivity for the 2,5-dinitro product .

- Workup : Isolation involves quenching in ice, filtration, and purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) to separate positional isomers .

Advanced: How can regioselectivity in the nitration of dimethoxybenzene derivatives be optimized to favor the 2,5-dinitro isomer?

Methodological Answer:

Regioselectivity is influenced by:

- Substituent Effects : The electron-donating methoxy groups direct nitration to the para/ortho positions. Steric hindrance from methoxy groups favors the 2,5-isomer over 2,3 or 3,4 isomers .

- Solvent and Acid Strength : A mixed HNO₃/H₂SO₄ system in DMF enhances electrophilic activity while stabilizing intermediates. Lower acidity reduces polysubstitution .

- Statistical Optimization : Use response surface methodology (RSM) to model variables (temperature, acid concentration). For example, a 95% confidence interval for reaction yield can be calculated using Fisher’s F-test and t-statistics .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Aromatic protons appear as singlets (δ 7.5–8.0 ppm for nitro-substituted rings; δ 3.8–4.1 ppm for methoxy groups) .

- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretches at 1530–1350 cm⁻¹ confirm nitro groups .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between nitro groups and the benzene plane: ~43.2°) and crystallographic packing (e.g., C–H···O interactions) .

Advanced: What methodologies separate and identify positional isomers (e.g., 2,3 vs. 2,5-dinitro) in dimethoxybenzene derivatives?

Methodological Answer:

- Chromatographic Separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 95:5 to 80:20). The 2,5-isomer elutes earlier due to lower polarity .

- Spectral Differentiation :

Basic: What are the primary applications of this compound in research?

Methodological Answer:

- Organic Synthesis : Serves as a precursor for pharmaceuticals (e.g., Terameprocol derivatives ) and agrochemicals via nitro group reduction or nucleophilic substitution .

- Materials Science : Used in liquid crystals and optoelectronic materials due to its planar aromatic core and electron-withdrawing nitro groups .

Advanced: How can computational chemistry predict the reactivity of nitroaromatic compounds like this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, nitro groups lower LUMO energy, enhancing susceptibility to nucleophilic attack .

- Hammett Parameters : Quantify substituent effects on reaction rates. The σₚ value for NO₂ (-0.28) predicts meta/para-directing behavior in further substitutions .

Advanced: How should researchers resolve contradictions in experimental data (e.g., yield discrepancies or spectral anomalies)?

Methodological Answer:

- Cross-Validation : Replicate reactions under identical conditions and compare NMR/X-ray data with literature .

- Error Analysis : Use statistical tools (e.g., standard deviation for yield measurements, R² for regression models) to identify outliers .

- Alternative Characterization : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm molecular structure .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors .

- Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.